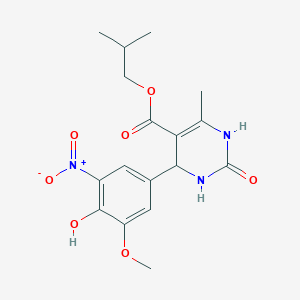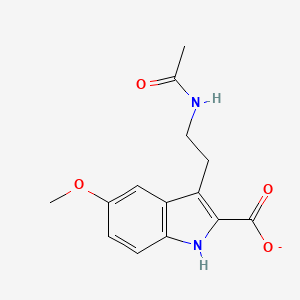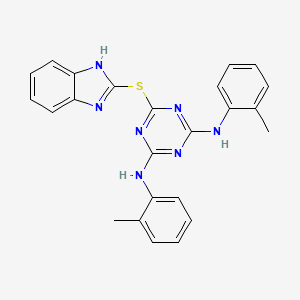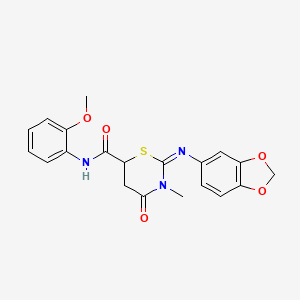![molecular formula C17H24N+ B11622423 N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium](/img/structure/B11622423.png)
N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM is a complex organic compound characterized by its unique structure, which includes a diethyl group, a 3-(3-methylphenyl)prop-2-yn-1-yl group, and a prop-2-en-1-yl group attached to an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM typically involves multiple steps, starting with the preparation of the individual functional groups. The diethyl group can be introduced through alkylation reactions, while the 3-(3-methylphenyl)prop-2-yn-1-yl group can be synthesized via Sonogashira coupling reactions. The prop-2-en-1-yl group can be added through allylation reactions. The final step involves the formation of the azanium ion, which can be achieved through protonation under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and the process may be optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Hydroxide ions (OH⁻), amines (NH₂R)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-propynylmalonate
- Dimethyl dipropargylmalonate
- 2-Propynylmalonic acid diethyl ester
Uniqueness
DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N+ |
|---|---|
Molecular Weight |
242.38 g/mol |
IUPAC Name |
diethyl-[3-(3-methylphenyl)prop-2-ynyl]-prop-2-enylazanium |
InChI |
InChI=1S/C17H24N/c1-5-13-18(6-2,7-3)14-9-12-17-11-8-10-16(4)15-17/h5,8,10-11,15H,1,6-7,13-14H2,2-4H3/q+1 |
InChI Key |
AQOFTLQNGNTNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC=C)CC#CC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11622353.png)



![2-butyl-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622393.png)
![4-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11622405.png)
![N-{(Z)-({4-[(4-chlorobenzyl)oxy]phenyl}amino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11622408.png)
![Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11622415.png)

![4,4'-({3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622419.png)
![Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate](/img/structure/B11622420.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622426.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622434.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622439.png)
